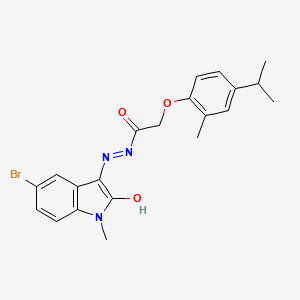![molecular formula C15H11N5O3S B6091712 7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6091712.png)
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes amino, hydroxy, methoxyphenyl, sulfanyl, and carbonitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, sulfoxide, and substituted derivatives, which may have different chemical and biological properties.
Applications De Recherche Scientifique
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the sulfanyl and carbonitrile groups, makes this compound unique
Propriétés
IUPAC Name |
7-amino-5-(4-hydroxy-3-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c1-23-9-4-6(2-3-8(9)21)10-7(5-16)12(17)18-13-11(10)14(22)20-15(24)19-13/h2-4,21H,1H3,(H4,17,18,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSAIFWPEFRQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=NC3=C2C(=O)NC(=S)N3)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID](/img/structure/B6091659.png)

![2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6091665.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6091677.png)
![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6091678.png)
![ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6091682.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6091687.png)
![(1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6091690.png)
![1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE](/img/structure/B6091698.png)
![3-fluoro-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6091705.png)
![3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B6091714.png)
![5-(2-fluorophenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6091720.png)
![2-(4-METHOXYPHENOXY)-1-[4-(2-PHENYLACETYL)TETRAHYDRO-1-PYRAZINYL]-1-ETHANONE](/img/structure/B6091726.png)
![4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B6091730.png)
